2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide
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Overview
Description
2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide is a complex organic compound that features a triazole ring, a sulfanyl group, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiols or disulfides.
Acylation: The final step involves the acylation of the triazole derivative with 4-(dimethylamino)phenylacetic acid or its derivatives under conditions such as the use of coupling agents like EDCI or DCC.
Industrial Production Methods
On an industrial scale, the synthesis may involve:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Optimization of Reaction Conditions: Including temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: Aromatic substitution reactions can occur, especially on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Including palladium or platinum catalysts for hydrogenation reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines and Alcohols: From reduction reactions.
Substituted Aromatics: From substitution reactions.
Scientific Research Applications
2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide has diverse applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its triazole ring and aromatic substituents.
Biological Studies: Investigated for its antimicrobial, antifungal, and anticancer properties.
Material Science: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of this compound involves:
Molecular Targets: Binding to specific enzymes or receptors, potentially inhibiting their activity.
Pathways Involved: Interference with cellular pathways such as signal transduction, DNA replication, or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: Used in high-performance polymers.
Benzotriazole Derivatives: Known for their corrosion inhibition properties.
Uniqueness
2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C25H24ClN5O2S |
---|---|
Molecular Weight |
494.0 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide |
InChI |
InChI=1S/C25H24ClN5O2S/c1-30(2)20-12-8-19(9-13-20)27-23(32)16-34-25-29-28-24(17-4-14-22(33-3)15-5-17)31(25)21-10-6-18(26)7-11-21/h4-15H,16H2,1-3H3,(H,27,32) |
InChI Key |
WUERWNYMICLGQM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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